N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide
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Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H14FN3O4 and its molecular weight is 331.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,3,4-oxadiazole have shown activity against a range of microbial species, indicating their potential use in developing new antimicrobial agents (Gul et al., 2017) (Gul et al., 2017).
Anti-inflammatory and Antitumor Activities
1,3,4-Oxadiazole derivatives have also been synthesized with the aim of exploring their anti-inflammatory and antitumor potentials. Some of these compounds have demonstrated significant anti-inflammatory activity, which might be leveraged in developing new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013) (K. Sunder & Jayapal Maleraju, 2013). Similarly, the antitumor activities of certain 1,3,4-oxadiazole derivatives have been explored, showing potential against various cancer cell lines (Sraa Abu-Melha, 2021) (Sraa Abu-Melha, 2021).
Material Science Applications
In material science, polymers incorporating the 1,3,4-oxadiazole structure have been developed, displaying unique properties such as high thermal stability and solubility in various organic solvents. These materials are promising for applications requiring durable and stable polymeric materials (E. Hamciuc et al., 2005) (E. Hamciuc et al., 2005).
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4/c1-9-7-11(10(2)23-9)15-19-20-16(24-15)18-14(21)8-22-13-6-4-3-5-12(13)17/h3-7H,8H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRSBFDOQJVJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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